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molecular formula C5H7N3O B1590358 4-Hydrazinylpyridin-2(1H)-one CAS No. 106689-41-2

4-Hydrazinylpyridin-2(1H)-one

Cat. No. B1590358
M. Wt: 125.13 g/mol
InChI Key: ICQHVQJVRZINSO-UHFFFAOYSA-N
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Patent
US08148529B2

Procedure details

2,4-dihydroxypyridine (20.3 g, 183.0 mmol) was added to the mixture of 2-methoxyethanol (400 ml) and 55% solution of hydrazine hydrate (80 ml) at room temperature. The reaction mixture was refluxed under stirring for 24 hours and then concentrated under reduced pressure. The resulting residue was recrystallized with ethanol to give the titled compound as a white solid. (Yield: 88.3%)
Quantity
20.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
88.3%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6](O)[CH:5]=[CH:4][N:3]=1.O.[NH2:10][NH2:11]>COCCO>[NH:10]([C:6]1[CH:5]=[CH:4][NH:3][C:2](=[O:1])[CH:7]=1)[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
OC1=NC=CC(=C1)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
O.NN
Name
Quantity
400 mL
Type
solvent
Smiles
COCCO

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized with ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(N)C1=CC(NC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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